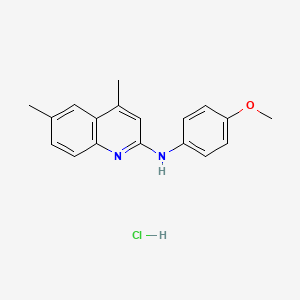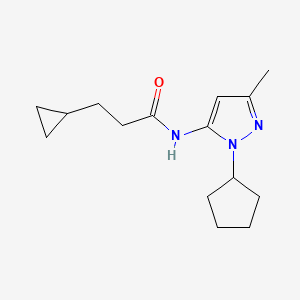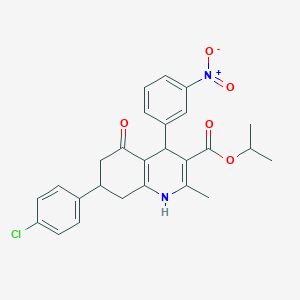![molecular formula C18H22N6 B5157768 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5157768.png)
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine is a chemical compound with potential applications in scientific research. This compound is also known as MPPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents glutamate from binding. Glutamate is a neurotransmitter that plays a role in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, MPPEP can modulate these processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPEP are related to its mechanism of action. By blocking the activity of mGluR5, MPPEP can modulate synaptic plasticity, learning, and memory. In addition, MPPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPEP in lab experiments is its selectivity for mGluR5. This means that researchers can study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of using MPPEP is that it may have off-target effects on other receptors or enzymes.
Orientations Futures
There are several future directions for research on MPPEP. One direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease, schizophrenia, and drug addiction. Another direction is to develop new compounds that are more selective and potent than MPPEP. Finally, researchers could investigate the role of mGluR5 in other physiological processes and develop new treatments based on this knowledge.
In conclusion, 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine is a chemical compound with potential applications in scientific research. Its selectivity for mGluR5 makes it a useful tool for studying the role of this receptor in neurological disorders and synaptic plasticity. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPPEP involves a series of chemical reactions that start with the reaction of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 2-bromoethylamine hydrobromide to give the intermediate compound 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-(2-bromoethyl)benzamide. This intermediate is then reacted with 2-pyridinecarboxaldehyde to give the final product, 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine.
Applications De Recherche Scientifique
MPPEP has potential applications in scientific research, particularly in the field of neuroscience. The compound is a selective antagonist of mGluR5, which is a type of glutamate receptor that plays a role in synaptic plasticity, learning, and memory. MPPEP can be used to study the role of mGluR5 in these processes and to develop new treatments for neurological disorders such as Alzheimer's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-12-24-14(2)16(13-22-24)17-8-11-21-18(23-17)20-10-7-15-6-4-5-9-19-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOWKHMGNOXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157714.png)
![5,12-bis(2-hydroxyethyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5157720.png)

![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5157744.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)

![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)
![3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B5157767.png)
